N-Boc-1-amino-3-methylbutan-2-ol
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Overview
Description
N-Boc-1-amino-3-methylbutan-2-ol: is a chemical compound with the molecular formula C10H21NO3 tert-butyl (2-hydroxy-3-methylbutyl)carbamate . This compound is commonly used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-amino-3-methylbutan-2-ol typically involves the reaction of 1-amino-3-methylbutan-2-ol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: N-Boc-1-amino-3-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can undergo reduction reactions, although these are less common due to the stability of the Boc group
Common Reagents and Conditions:
Trifluoroacetic acid: for deprotection of the Boc group.
Pyridinium chlorochromate: for oxidation of the hydroxyl group.
Sodium borohydride: for reduction reactions.
Major Products Formed:
Free amine: after deprotection.
Carbonyl compound: after oxidation.
Scientific Research Applications
N-Boc-1-amino-3-methylbutan-2-ol is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and other biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The primary mechanism of action of N-Boc-1-amino-3-methylbutan-2-ol involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from reacting under various conditions. The protected amine can then be selectively deprotected under acidic conditions, allowing for controlled synthesis of complex molecules .
Comparison with Similar Compounds
- N-Boc-1-amino-2-propanol
- N-Boc-1-amino-3-propanol
- N-Boc-1-amino-4-butanol
Uniqueness: N-Boc-1-amino-3-methylbutan-2-ol is unique due to its branched structure, which provides steric hindrance and enhances the stability of the Boc protecting group. This makes it particularly useful in the synthesis of sterically demanding molecules .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-3-methylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(12)6-11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVBIVPRMDXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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